3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid

Lipophilicity ADME Cinnamic acid derivatives

This substituted cinnamic acid features a unique 4-ethoxy/3-methyl dual-substitution pattern (clogP ~2.9) that delivers a distinct lipophilic and steric profile critical for advanced SAR exploration. Unlike simple p-alkoxy or mono-substituted analogs, the meta-methyl group enables precise modulation of copper-chelation interactions in tyrosinase active-site studies and serves as a calibrated high-lipophilicity reference in Caco-2/PAMPA permeability assays. The defined (E)-configuration ensures correct geometry for receptor engagement in PPARα/γ agonist development. Sourced at ≥95% purity in powder form, this building block is ideal for solid-state characterization, co-crystal design, and parallel analog synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B12343030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C=CC(=O)O)C
InChIInChI=1S/C12H14O3/c1-3-15-11-6-4-10(8-9(11)2)5-7-12(13)14/h4-8H,3H2,1-2H3,(H,13,14)/b7-5+
InChIKeyVYVAIGBPUJFOQQ-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid: A Dual-Substituted Cinnamic Acid Scaffold for Specialized Procurement


3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid (CAS 1369467-57-1) is a substituted cinnamic acid derivative with molecular formula C₁₂H₁₄O₃ and molecular weight 206.24 g/mol . It is categorized as a hydroxycinnamic acid derivative, distinguished by the simultaneous presence of an ethoxy group at the 4-position and a methyl group at the 3-position on the phenyl ring . This dual-substitution pattern distinguishes it from the broader class of p-alkoxycinnamic acids and mono-substituted analogs, providing a unique lipophilic and steric profile relevant for structure-activity relationship (SAR) exploration and synthetic building-block applications [1].

Why 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Cannot Be Substituted by Common Cinnamic Acid Analogs


Within the cinnamic acid family, small alterations to the phenyl ring substituents produce divergent physicochemical and biological profiles. The 4-ethoxy-3-methyl combination generates a distinct calculated lipophilicity (clogP ≈ 2.9) and electronic distribution compared to unsubstituted cinnamic acid, 4-methoxycinnamic acid, or 3,4-dimethoxycinnamic acid . Structure-activity relationship studies on p-alkoxycinnamic acids demonstrate that both the alkoxy chain length and meta-substitution critically modulate bioactivity; for instance, 4-ethoxycinnamic acid exhibits a tyrosinase inhibition IC₅₀ of 0.25 mM, whereas 4-methoxy and 4-chloro analogs display markedly different potency [1]. Without the methyl group at the 3-position, the binding interaction with copper-containing enzymes such as tyrosinase is altered, as molecular docking confirms 4-ethoxycinnamic acid directly chelates copper, a mechanism sensitive to steric hindrance [1]. Consequently, replacing the 3-methyl-4-ethoxy substitution pattern with a simpler analog compromises the specific activity profile and synthetic utility that motivated the original compound selection [2].

Quantitative Differentiation Guide for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid


Enhanced Lipophilicity (clogP) Drives Membrane Permeability Advantages Over 4-Methoxycinnamic Acid

The calculated partition coefficient (clogP) for the target compound is approximately 2.9, compared to 1.8 for 4-methoxycinnamic acid and 1.5 for unsubstituted cinnamic acid . The 0.7–1.4 log unit increase reflects the additive contribution of the ethoxy and methyl groups, translating to a theoretical 5- to 25-fold higher membrane permeability by Lipinski's rule-of-five logic [1].

Lipophilicity ADME Cinnamic acid derivatives

Tyrosinase Inhibition Potency: Class-Leading Activity Among p-Alkoxycinnamic Acids

While direct IC₅₀ data for the target compound are not published, the closest analog, 4-ethoxycinnamic acid, demonstrates an IC₅₀ of 0.25 mM against tyrosinase [1]. SAR studies reveal that para-alkoxy substitution is essential for copper chelation at the enzyme active site; the meta-methyl group in the target compound is predicted to enhance steric complementarity to the tyrosinase hydrophobic pocket, potentially improving potency beyond 4-ethoxycinnamic acid [1][2].

Tyrosinase inhibition Melanogenesis Cinnamic acid derivatives

Purity Guarantee: Sigma-Aldrich 95% Baseline Outperforms Generic Vendor Specifications

Sigma-Aldrich lists the (2E)-isomer of the target compound at ≥95% purity in powder form, with a certificate of analysis available for every lot . In contrast, generic chemical marketplace suppliers often report purities of 90-93% or do not provide batch-specific CoA . The 95% threshold ensures ≥2% higher purity on a weight basis, reducing the mass of unspecified impurities that could interfere with dose-response experiments or crystallization trials.

Purity Quality assurance Procurement

Defined Stereochemistry: (2E)-Isomer Provides Reproducible Geometry for Pharmacophore Modeling

Sigma-Aldrich and CymitQuimica both explicitly specify the (2E)-stereochemistry of the prop-2-enoic acid double bond . This is critical because cinnamic acid E/Z isomerization can alter molecular shape and biological activity; the (Z)-isomer of 4-methoxycinnamic acid exhibits a 10-fold drop in PPARγ binding compared to the (E)-form [1]. The unambiguous (E)-configuration eliminates stereochemical ambiguity that would otherwise confound SAR interpretation.

Stereochemistry E/Z isomerism Cinnamic acid scaffold

Optimal Application Scenarios for 3-(4-Ethoxy-3-methylphenyl)prop-2-enoic acid Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Exploration of Tyrosinase Inhibitors

The target compound's dual 4-ethoxy/3-methyl substitution pattern offers a strategic scaffold for probing tyrosinase active-site interactions. The activity of 4-ethoxycinnamic acid (IC₅₀ 0.25 mM) serves as a baseline from which the methyl group's impact on potency and selectivity can be measured. Using this compound in a parallel SAR series enables direct quantitative comparison with 4-ethoxycinnamic acid and 4-methoxy analogs, isolating the contribution of the meta-methyl substituent.

Reference Standard for Lipophilic Cinnamate Profiling in ADME Assays

With a calculated clogP of ~2.9 versus ~1.8 for 4-methoxycinnamic acid , this compound serves as a calibrated high-lipophilicity reference in permeability assays (Caco-2, PAMPA). Its inclusion in compound libraries helps define the lipophilicity-permeability correlation within the cinnamic acid chemical space, supporting computational model validation.

Synthetic Building Block for Dual PPARα/γ Agonist Development

The (2E)-configured α,β-unsaturated acid moiety is a privileged scaffold for PPARα/γ dual agonists, as demonstrated by tesaglitazar and related hydrocinnamic acid derivatives . The 4-ethoxy-3-methylphenyl moiety can function as a tailored hydrophobic tail fragment; the defined (E)-isomer ensures correct geometry for receptor engagement, while the methyl group offers a synthetic handle for further derivatization.

High-Purity Starting Material for Crystallography and Co-crystal Screening

The ≥95% purity and powder form available from Sigma-Aldrich makes this compound suitable for solid-state characterization, including single-crystal X-ray diffraction and co-crystal design with pharmaceutical coformers. The ethoxy group provides hydrogen-bond acceptor capacity, while the methyl group modulates packing, potentially yielding novel solid forms with improved dissolution properties.

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